molecular formula C5H12N4S2 B14541595 N~1~-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide CAS No. 61784-85-8

N~1~-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide

Cat. No.: B14541595
CAS No.: 61784-85-8
M. Wt: 192.3 g/mol
InChI Key: GPZSIICBDYVGGC-UHFFFAOYSA-N
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Description

N~1~-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of ethyl and methyl groups attached to the nitrogen atoms of the hydrazine moiety, along with two thiocarbonyl groups

Properties

CAS No.

61784-85-8

Molecular Formula

C5H12N4S2

Molecular Weight

192.3 g/mol

IUPAC Name

1-ethyl-3-(methylcarbamothioylamino)thiourea

InChI

InChI=1S/C5H12N4S2/c1-3-7-5(11)9-8-4(10)6-2/h3H2,1-2H3,(H2,6,8,10)(H2,7,9,11)

InChI Key

GPZSIICBDYVGGC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=S)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide typically involves the reaction of ethylhydrazine and methylhydrazine with carbon disulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of N1-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide involves similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with reduced thiocarbonyl groups.

    Substitution: The thiocarbonyl groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted under an inert atmosphere.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Alkyl or aryl-substituted hydrazine derivatives.

Scientific Research Applications

N~1~-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in cancer therapy as it can induce apoptosis in cancer cells.

    Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of N1-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets specific enzymes and proteins, inhibiting their activity and leading to cell death. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylhydrazinecarbothioamide
  • N-Ethylhydrazinecarbothioamide
  • 1,2-Ethanediamine, N-methyl-

Uniqueness

N~1~-Ethyl-N~2~-methylhydrazine-1,2-dicarbothioamide is unique due to the presence of both ethyl and methyl groups on the hydrazine moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds

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